5-Chloro-2-fluoropyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoropyrimidine-4-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoropyrimidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to enzymes and receptors. For example, in medicinal chemistry, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but lacks the carboxylic acid group.
5-Fluorouracil: A widely used anticancer agent with a fluorine atom at the 5-position of the pyrimidine ring.
2,4-Dichloropyrimidine: Contains two chlorine atoms but no fluorine.
Uniqueness
5-Chloro-2-fluoropyrimidine-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group.
Properties
Molecular Formula |
C5H2ClFN2O2 |
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Molecular Weight |
176.53 g/mol |
IUPAC Name |
5-chloro-2-fluoropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H2ClFN2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11) |
InChI Key |
KNSDXZZOIWFUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)C(=O)O)Cl |
Origin of Product |
United States |
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